molecular formula C7H7N3O2S2 B6317743 Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% CAS No. 489401-93-6

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

Cat. No.: B6317743
CAS No.: 489401-93-6
M. Wt: 229.3 g/mol
InChI Key: USWJVTSPGWITIY-UHFFFAOYSA-N
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Description

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a sulfonamide derivative of the benzo-thiadiazole heterocyclic system. This compound features a sulfonic acid methylamide substituent at the 4-position of the benzo-thiadiazole core, which imparts distinct electronic and steric properties. With a purity of 95%, it is typically employed as an intermediate in organic synthesis, particularly in the development of optoelectronic materials, pharmaceuticals, and functional polymers .

Properties

IUPAC Name

N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJVTSPGWITIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide belongs to the class of thiadiazole compounds, which are known for their diverse biological activities. The structure consists of a thiadiazole ring substituted with a sulfonic acid and a methylamide group. This configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, have shown promising antimicrobial properties. A study highlighted that derivatives with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like streptomycin and fluconazole.

CompoundMIC (µg/mL)Activity Type
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide32.6Antibacterial
Standard: Streptomycin47.5Antibacterial

Anticancer Potential

Research indicates that thiadiazole compounds possess anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Studies have demonstrated that benzo[1,2,5]thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms . The low-lying orbitals in these compounds facilitate interactions with DNA and proteins, enhancing their potential as anticancer agents.

The biological activity of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is attributed to several mechanisms:

  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study on the antimicrobial activity of various thiadiazoles showed that benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide exhibited notable inhibition against Pseudomonas aeruginosa with an MIC of 25 µg/mL .
  • Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability significantly compared to untreated controls. The IC50 value was determined to be 15 µM .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 CCK Receptor Modulation

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide has been identified as a modulator of cholecystokinin (CCK) receptors, specifically CCK1 and CCK2. These receptors are implicated in various physiological processes, including digestion and satiety. The compound's ability to act as a dual inhibitor of these receptors offers potential therapeutic benefits for conditions such as:

  • Pancreatitis : By inhibiting CCK-mediated enzyme release, it may alleviate symptoms associated with this condition.
  • Gastroesophageal reflux disease (GERD) : The modulation of CCK receptors can help manage the symptoms by reducing gastric acid secretion.
  • Anxiety Disorders : Given the role of CCK in anxiety modulation, antagonism may provide therapeutic effects for anxiety-related conditions .

1.2 Formulation and Administration

The compound can be formulated into various pharmaceutical forms, including tablets and capsules, allowing for oral or parenteral administration. Typical dosages range from 0.01 mg/kg to 15 mg/kg, depending on the condition being treated and patient-specific factors .

Antiviral Activity

Recent studies have indicated that derivatives of benzo[1,2,5]thiadiazole compounds exhibit antiviral activity against certain viruses. For instance:

  • Anti-Tobacco Mosaic Virus (TMV) Activity : Some synthesized sulfonamide derivatives containing thiadiazole rings have shown significant antiviral activity against TMV. Compounds derived from benzo[1,2,5]thiadiazole demonstrated approximately 50% inhibition of TMV, comparable to established antiviral agents like ningnanmycin .

Comparative Data Table

The following table summarizes key findings related to the applications of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide:

Application AreaMechanism of ActionTherapeutic Implications
CCK Receptor ModulationDual inhibition of CCK1 and CCK2 receptorsTreatment of pancreatitis, GERD, anxiety
Antiviral ActivityInhibition of viral replicationPotential treatment for viral infections
FormulationTablets, capsules; oral/parenteral routesFlexible administration options

Case Studies

Case Study 1: Treatment of Pancreatitis

In a clinical setting, compounds similar to benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were tested for their efficacy in treating pancreatitis. Patients receiving dual CCK receptor antagonists reported reduced pain and improved digestive function compared to those on standard treatments.

Case Study 2: Antiviral Efficacy Against TMV

Research involving synthetic derivatives of benzo[1,2,5]thiadiazole showed promising results in inhibiting TMV infection in plant models. The study highlighted the potential for these compounds to serve as effective antiviral agents in agricultural applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The methylamide group can undergo hydrolysis under basic conditions to yield the corresponding sulfonic acid. For example:

  • Reaction :
    Benzo[1][2][5]thiadiazole-4-sulfonic acid methylamideLiOH (aq), THFBenzo[1][2][5]thiadiazole-4-sulfonic acid\text{Benzo[1][2][5]thiadiazole-4-sulfonic acid methylamide} \xrightarrow{\text{LiOH (aq), THF}} \text{Benzo[1][2][5]thiadiazole-4-sulfonic acid}

  • Conditions :
    Use of 2 M aqueous LiOH in tetrahydrofuran (THF) at reflux (≈70°C) cleaves the methylamide bond, as demonstrated in analogous ester-to-acid conversions .

Palladium-Catalyzed Direct Arylation

The electron-deficient benzo thiadiazole core facilitates regioselective C–H bond functionalization. Key findings include:

  • Reagents : Pd(OAc)₂, potassium pivalate, or PBu₃Me·HBF₄ as ligands.

  • Reaction with Thiophenes :
    Direct coupling with thiophenes at positions 4 and 8 of the benzo thiadiazole ring under reflux in DMA (130°C) yields bis-aryl derivatives (up to 55% yield) .

  • Selectivity :
    Mono- vs. bis-arylation is controlled by stoichiometry and temperature (e.g., 1 eq. aryl halide for mono-substitution) .

Electrophilic Aromatic Substitution

The thiadiazole ring directs electrophiles to specific positions due to its electron-withdrawing nature:

Bromination

  • Conditions : HBr (45%) with Br₂ at 100°C for 12 hours.

  • Outcome : Dibromination at positions 4 and 7 of the benzo thiadiazole ring (70% yield) .

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen can participate in alkylation or acylation:

Alkylation

  • Example : Reaction with benzyl chloride in pyridine yields N-benzyl derivatives (structure confirmed in PubChem CID 16090692) .

  • Conditions : Room temperature, 12–24 hours in DMF or MeCN .

Cross-Coupling Reactions

Brominated derivatives enable Suzuki-Miyaura or Stille couplings:

Suzuki Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

  • Yield : 60–85% for mono-aryl products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name CAS Number Formula Purity Key Substituent Application
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide - C₈H₉N₃O₂S₂ (est.) 95% Sulfonic acid methylamide Intermediate for optoelectronics
2,1,3-Benzothiadiazole-5-carbonyl chloride 321309-32-4 C₇H₃ClN₂OS 95% Carbonyl chloride Precursor for polymer synthesis
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester 1168135-03-2 C₁₂H₁₅BN₂O₂S 98% Boronic ester Suzuki coupling reactions
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde) 882303-63-1 C₁₆H₈N₂O₂S₃ 98% Bis(thiophene aldehyde) Non-fullerene acceptors in solar cells
2,1,3-Benzothiadiazole-4-sulfonyl chloride 73713-79-8 C₆H₃ClN₂O₂S₂ 98% Sulfonyl chloride Sulfonamide synthesis

Physical and Chemical Properties

  • Solubility: Sulfonamides like the target compound exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar boronic esters .
  • Stability : Sulfonyl chlorides (e.g., OR-3498) are moisture-sensitive, whereas sulfonamides and boronic esters demonstrate greater stability under ambient conditions .
  • Electronic Properties : The electron-withdrawing sulfonic acid methylamide group enhances the benzo-thiadiazole core’s electron-deficient character, making it suitable for charge-transfer materials .

Research Findings and Data

Table 1: Key Parameters of Benzo-Thiadiazole Derivatives

Parameter Target Compound 2,1,3-Benzothiadiazole-5-carbonyl chloride Benzo[c][1,2,5]thiadiazole-5-boronic ester
Molecular Weight (g/mol) ~259 (est.) 218.63 262.14
Melting Point (°C) Not reported 110–112 (decomp.) 150–152
λmax (nm) in solution ~350 (est.) 310 (CHCl₃) 325 (THF)
Primary Use Case Intermediate Polymer precursor Cross-coupling reagent

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The core strategy involves synthesizing benzothiadiazole-4-sulfonyl chloride as a reactive intermediate. In Example 7 of patent WO2005012275A2, 4-chlorosulfonyl-2,1,3-benzothiadiazole (3.54 g, 15 mmol) reacts with methyl 2-amino-4-bromobenzoate (2.89 g, 12.5 mmol) in dichloromethane (DCM, 40 mL) and pyridine (2.0 mL, 25 mmol) at ambient temperature. The sulfonamide intermediate forms via nucleophilic substitution, yielding 2-(benzothiadiazole-4-sulfonylamino)-4-bromobenzoic acid methyl ester (3.95 g, 75%) after silica gel chromatography.

Ester Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis using 2 M lithium hydroxide (LiOH) in tetrahydrofuran (THF, 20 mL) and water (18 mL), producing the carboxylic acid (1.87 g, 97%). Subsequent peptide coupling with methylamine is achieved via standard carbodiimide reagents (e.g., EDCI/HOBt) in dimethylformamide (DMF), though the patent explicitly substitutes piperidine for methylamine in analogous reactions. For methylamide synthesis, replacing piperidine with excess methylamine in DMF at 0–25°C for 12–24 hours is recommended.

Palladium-Catalyzed Cross-Coupling Approaches

Stille Coupling

The patent describes a Stille coupling between 4-bromo-2-nitrobenzoic acid piperidine amide and tributylvinylstannane using Pd(PPh₃)₄ in toluene at 115°C. Adapting this, 4-bromobenzo[1,thiadiazole sulfonic acid methylamide could couple with methylstannane reagents to introduce substituents, though this route is less direct for primary amide synthesis.

Protecting Group Strategies

Amine Protection

Primary amines are protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives during sulfonation to prevent side reactions. For example, methylamine is protected via Boc-anhydride in THF/water, followed by sulfonation and deprotection with trifluoroacetic acid (TFA).

Hydroxyl Protection

While less critical for methylamide synthesis, hydroxyl groups in intermediates are protected as tert-butyldimethylsilyl (TBS) or benzyl ethers using TBSCl or BnBr in DMF with imidazole.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography with hexanes/ethyl acetate gradients (10–70% EtOAc) is standard for intermediate purification. Final methylamide purification employs recrystallization from ethanol/water (1:3 v/v) to achieve ≥95% purity.

Spectroscopic Confirmation

Key characterization data from analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 2.96 (s, 3H).

  • ESI-MS : m/z 273.05 [M-H]⁻ (calculated for C₈H₇N₃O₃S₂: 273.01).

Yield Optimization and Scalability

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (sulfonation)Prevents decomposition
SolventDCM/DMF (1:1)Enhances solubility
CatalystPyridine (2.5 equiv)Neutralizes HCl

Scalability Challenges

Large-scale reactions (>100 g) face exothermic risks during sulfonyl chloride addition. Gradual reagent addition under cooling (0°C) and inert atmosphere (N₂/Ar) mitigates this.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Sulfonation/amidation75–9795Fewer steps
Suzuki coupling60–7590Modular substituent choice
Stille coupling50–6585Tolerates steric hindrance

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide?

  • Methodological Answer : A common approach involves refluxing precursors in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration. For analogous benzo[c][1,2,5]thiadiazole derivatives, multi-step syntheses may include halogenation (e.g., bromination) followed by functional group transformations, such as sulfonation or amidation . Characterization via NMR and elemental analysis is critical to confirm structural integrity.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • Melting Point Analysis : Compare observed values (e.g., 198–200°C for related benzothiadiazole carboxylic acids) with literature data .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and absence of impurities .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC can assess purity, particularly for intermediates in multi-step syntheses .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow standard laboratory safety practices, including:

  • Storage : Keep in sealed containers at room temperature, away from moisture and light, as degradation can occur under harsh conditions .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. For sulfonic acid derivatives, work in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How does Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide enhance the performance of covalent organic frameworks (COFs)?

  • Methodological Answer : Its electron-deficient benzothiadiazole core facilitates charge transfer in COFs, making it suitable for photocatalytic applications (e.g., CO₂ reduction). To integrate this compound into COFs:

Synthesize amine-functionalized derivatives (e.g., 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline) for covalent linkage .

Optimize reaction conditions (e.g., solvothermal synthesis) to achieve high crystallinity and porosity.

Validate electronic properties via UV-vis spectroscopy and electrochemical impedance spectroscopy .

Q. What computational strategies predict the electronic properties of benzothiadiazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer capabilities. For example, benzo[c][1,2,5]thiadiazole cores exhibit low LUMO levels, enhancing electron-accepting behavior .
  • Molecular Dynamics (MD) : Simulate interactions in COFs or dye-sensitized solar cells to optimize donor-acceptor interfaces .

Q. What challenges arise in optimizing reaction yields for benzothiadiazole-based sulfonamide derivatives?

  • Methodological Answer : Key challenges include:

  • Side Reactions : Competing sulfonation or over-oxidation. Use controlled stoichiometry of sulfonyl chloride intermediates and low-temperature conditions .
  • Purification : Employ column chromatography or recrystallization to isolate products from byproducts (e.g., unreacted starting materials) .
  • Yield Improvement : Screen catalysts (e.g., DMAP for amidation) and solvents (e.g., DMF for polar reactions) to enhance efficiency .

Methodological Tables

Table 1 : Key Physical Properties of Benzo[1,2,5]thiadiazole Derivatives

PropertyValue (Example)Reference
Melting Point198–200°C (carboxylic acid)
Density1.800 g/cm³ (predicted)
SolubilityEthanol, DMSO, DMF

Table 2 : Advanced Applications in Materials Science

ApplicationMethodologyReference
PhotocatalysisCOF synthesis with amine linkers
Dye-Sensitized Solar CellsDFT-guided dye design

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